

Application Notes and Protocols for H-151 in Neuroinflammation Studies

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Compound of Interest

Compound Name: H-151

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These application notes provide a comprehensive overview of the use of **H-151**, a potent and selective covalent antagonist of the STING (Stimulator of Interferon Genes) protein, in neuroinflammation research. The protocols outlined below are based on established methodologies from various studies and are intended to serve as a guide for investigating the therapeutic potential of **H-151** in models of neurodegenerative diseases and other neurological disorders characterized by inflammation.

Introduction to H-151

H-151 is a small molecule inhibitor that targets the STING protein, a key mediator of innate immune responses.^[1] In the context of neuroinflammation, the cGAS-STING pathway can be activated by cytosolic double-stranded DNA (dsDNA), leading to the production of type I interferons and other pro-inflammatory cytokines.^{[2][3]} This signaling cascade is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.^{[2][4]} **H-151** exerts its inhibitory effect by covalently binding to cysteine 91 (Cys91) of STING, which prevents its palmitoylation and subsequent activation, thereby blocking downstream inflammatory signaling.^[1]

Mechanism of Action of H-151

The primary mechanism of **H-151** is the irreversible inhibition of STING. By targeting Cys91, **H-151** effectively blocks the STING signaling pathway, leading to a reduction in the phosphorylation of TBK1 and IRF3, and consequently, a decrease in the production of type I interferons (IFN- α/β) and other inflammatory cytokines.[2][5] This targeted inhibition makes **H-151** a valuable tool for dissecting the role of STING in neuroinflammatory processes and as a potential therapeutic agent.

Data Presentation: H-151 Dosage Summary

In Vitro Studies

Cell Type	Concentration Range	Duration	Application/Model	Reference
Primary Microglia (mouse)	15 μ M	24 h	Oligomeric A β 42-induced inflammation	[3]
WI-38 Fibroblasts (human)	0.5 μ M	Daily for 10 days	Cellular senescence	[6]
BV2 Microglia (mouse)	1 μ M	Daily for 3 days	Cellular senescence	[6]
RAW264.7 Macrophages (mouse)	0.25 - 2.0 μ M	1 h pre-treatment	rmCIRP-induced STING activation	[7]
THP-1 Monocytes (human)	0.5 μ M	2 h	STING activation	[8]
LLC cells	1 - 10 μ M	24 h	Radium-223-induced cytotoxicity	[5]

In Vivo Studies

Animal Model	Dosage	Administration Route	Frequency	Application	Reference
5xFAD Mice (Alzheimer's)	Not specified	Not specified	Not specified	Ameliorated A β pathology and neuroinflammation	[3][9]
Photothrombotic Stroke Mice	Not specified	Intraperitoneal	8 consecutive days	Post-stroke recovery	[10][11]
Aged Mice	750 nmol/mouse	Daily	Age-related inflammation and neurodegeneration	[6]	
EsA-induced Mice	750 nmol/mouse	Intraperitoneal	Every 12 h for 72 h	Inflammatory cell infiltration	[5]
Intestinal Ischemia-Reperfusion Mice	10 mg/kg	Intraperitoneal	Single dose at reperfusion	Inflammation and tissue injury	[7][12]
Cisplatin-induced AKI Mice	7 mg/kg	Intraperitoneal	Three times a day	Acute kidney injury	[8]
Trex1 ^{-/-} Reporter Mice	750 nmol/mouse	Intraperitoneal	Once daily for 7 days	Autoinflammatory disease	[8]

Experimental Protocols

In Vitro Protocol: Inhibition of A β -induced Microglial Activation

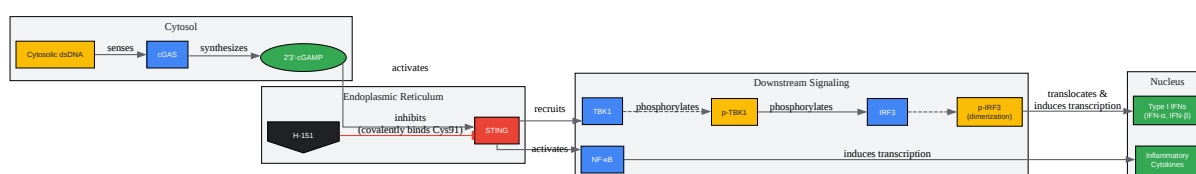
- Cell Culture: Culture primary microglia from Cgas^{+/+} mice in a suitable medium.
- Treatment:
 - Prepare a stock solution of **H-151** in DMSO.
 - Treat primary microglia with 15 μ M **H-151** for 24 hours.
 - Concurrently, stimulate the cells with 5 μ M oligomeric A β 42 to induce neuroinflammation.
[3]
- Microglia Conditioned Medium (MCM) Collection: After 24 hours, collect the supernatant (MCM).
- Astrocyte Treatment: Add the collected MCM to a culture of primary astrocytes for 24 hours.
- Astrocyte Conditioned Medium (ACM) Collection: Collect the supernatant (ACM).
- Neuronal Treatment: Add the concentrated ACM to primary neuron cultures that have been treated with 750 nM oligomeric A β 42 for 24 hours.[3]
- Analysis: Assess neuronal viability, synaptic integrity, and inflammatory markers in all cell types using techniques such as Western blotting for p-TBK1, p-IRF3, and ELISA for cytokine levels (e.g., IFN- β , IL-6, TNF- α).

In Vivo Protocol: Amelioration of Neuroinflammation in a Mouse Model of Stroke

- Animal Model: Induce a photothrombotic stroke in adult male C57BL/6 mice.
- **H-151** Preparation: Prepare **H-151** for intraperitoneal injection. A common vehicle is PBS with 5-10% Tween-80.[5][7]
- Administration:
 - Commencing 1 hour after the stroke induction, administer **H-151** intraperitoneally. A previously used dosing regimen is daily for 8 consecutive days.[11]

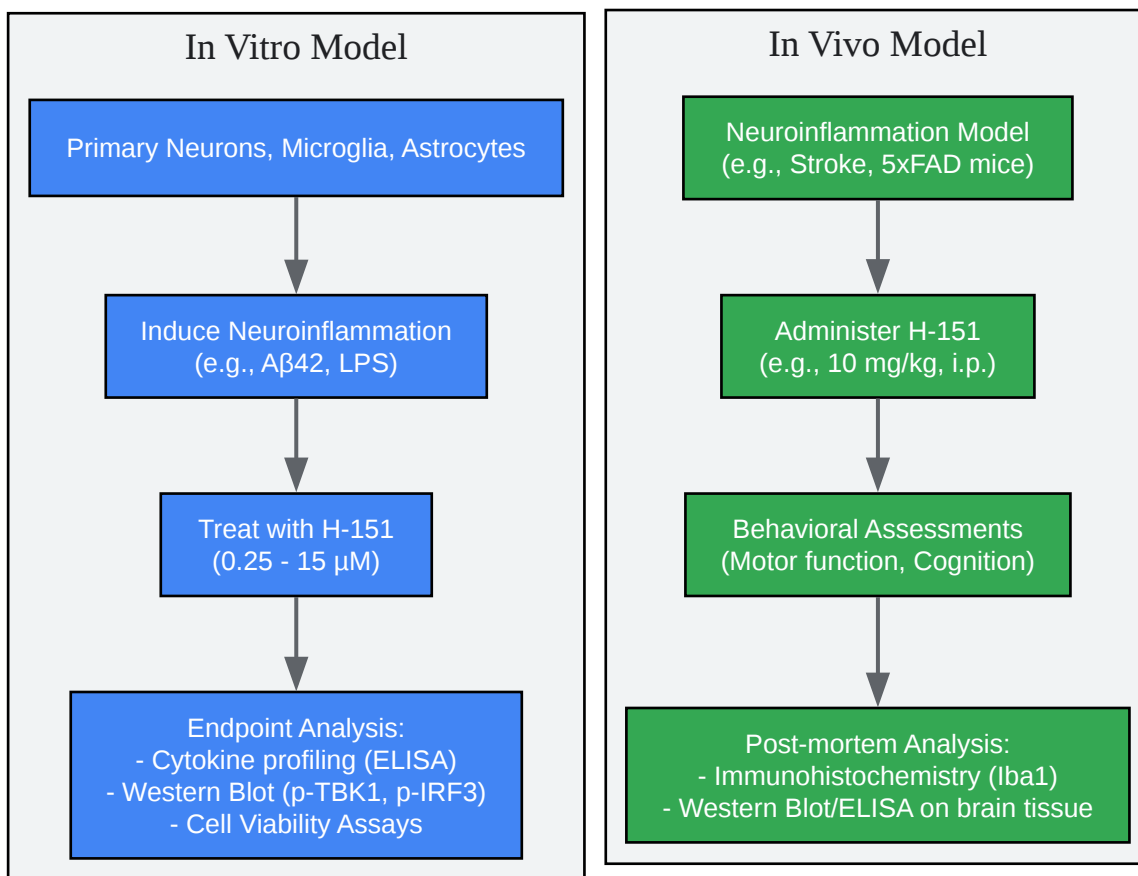
- A dosage of 10 mg/kg has been used in other inflammatory models and can be a starting point.^{[7][12]}
- Behavioral Analysis: Perform behavioral tests such as the grid walking test and cylinder test to assess motor function recovery at different time points post-stroke (e.g., 1, 3, and 7 days).^[11]
- Histological and Molecular Analysis:
 - At the end of the treatment period, perfuse the animals and collect brain tissue.
 - Perform immunohistochemistry to assess microglial activation (Iba1, CD68) and synaptic markers.
 - Use Western blotting or ELISA on brain homogenates to measure levels of p-TBK1, IFN- β , and other inflammatory mediators to confirm STING pathway inhibition.^{[10][11]}

Visualizations



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Caption: **H-151** inhibits the cGAS-STING signaling pathway.



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